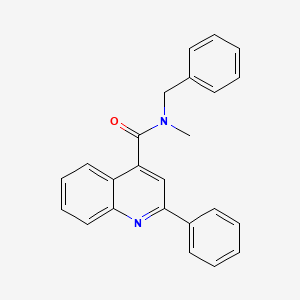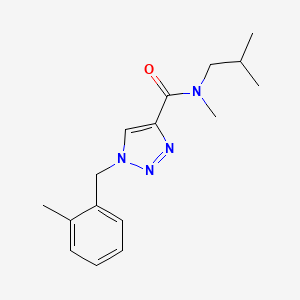![molecular formula C16H23NO3 B5129147 propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)
propyl 4-[(2-methylpentanoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-[(2-methylpentanoyl)amino]benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a synthetic compound, and its synthesis method involves the reaction of 4-aminobenzoic acid with 2-methylpentanoyl chloride and propylamine. The resulting compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of propyl 4-[(2-methylpentanoyl)amino]benzoate is not fully understood, but studies have shown that it can inhibit the activity of various enzymes and proteins involved in cancer cell growth and neurodegeneration. propyl 4-[(2-methylpentanoyl)amino]benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. propyl 4-[(2-methylpentanoyl)amino]benzoate has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
propyl 4-[(2-methylpentanoyl)amino]benzoate has been found to have various biochemical and physiological effects. Studies have shown that propyl 4-[(2-methylpentanoyl)amino]benzoate can induce apoptosis (programmed cell death) in cancer cells. propyl 4-[(2-methylpentanoyl)amino]benzoate has also been found to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, propyl 4-[(2-methylpentanoyl)amino]benzoate has been found to have neuroprotective properties and can protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using propyl 4-[(2-methylpentanoyl)amino]benzoate in lab experiments include its potent anti-cancer and neuroprotective properties, its straightforward synthesis method, and its ability to inhibit the activity of various enzymes and proteins involved in cancer cell growth and neurodegeneration. The limitations of using propyl 4-[(2-methylpentanoyl)amino]benzoate in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of propyl 4-[(2-methylpentanoyl)amino]benzoate. One potential direction is to further investigate its mechanism of action and its potential applications in other diseases, such as cardiovascular disease and diabetes. Another potential direction is to study the potential toxicity of propyl 4-[(2-methylpentanoyl)amino]benzoate and its effect on normal cells. Additionally, further studies are needed to optimize the synthesis method of propyl 4-[(2-methylpentanoyl)amino]benzoate and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, propyl 4-[(2-methylpentanoyl)amino]benzoate is a synthetic compound that has shown promising results in various scientific research applications, including cancer research and neurodegenerative diseases. The synthesis method of propyl 4-[(2-methylpentanoyl)amino]benzoate is straightforward, and its mechanism of action involves the inhibition of various enzymes and proteins involved in cancer cell growth and neurodegeneration. propyl 4-[(2-methylpentanoyl)amino]benzoate has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, propyl 4-[(2-methylpentanoyl)amino]benzoate has the potential to be a valuable tool in scientific research and has the potential to lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of propyl 4-[(2-methylpentanoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with 2-methylpentanoyl chloride and propylamine. This reaction results in the formation of propyl 4-[(2-methylpentanoyl)amino]benzoate, which is a white crystalline powder. The synthesis method of propyl 4-[(2-methylpentanoyl)amino]benzoate has been studied extensively, and it has been found to be a straightforward and efficient process.
Applications De Recherche Scientifique
Propyl 4-[(2-methylpentanoyl)amino]benzoate has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of propyl 4-[(2-methylpentanoyl)amino]benzoate is in cancer research. Studies have shown that propyl 4-[(2-methylpentanoyl)amino]benzoate has potent anti-cancer properties and can inhibit the growth of cancer cells. propyl 4-[(2-methylpentanoyl)amino]benzoate has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. propyl 4-[(2-methylpentanoyl)amino]benzoate has been found to have neuroprotective properties and can protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
propyl 4-(2-methylpentanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-6-12(3)15(18)17-14-9-7-13(8-10-14)16(19)20-11-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCXDVMAKGXOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-[(2-methylpentanoyl)amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(acetyloxy)methyl]-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B5129074.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
![3-isobutyl-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5129094.png)
![8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5129106.png)
![1-(4-biphenylyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5129116.png)
![1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5129120.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5129124.png)

![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5129138.png)
![1-acetyl-4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5129142.png)


![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)